Hydrogen-Bonding Capacity: 5-Methoxy vs. 2-Methoxy Isomer
5-Methoxynicotinohydrazide possesses 2 hydrogen bond donors and 5 hydrogen bond acceptors [1], compared with 2 donors and 4 acceptors for 2-methoxynicotinohydrazide , and 2 donors and 3 acceptors for unsubstituted nicotinohydrazide . The additional acceptor in the 5-methoxy isomer arises from the methoxy oxygen being positioned where it does not engage in intramolecular hydrogen bonding with the hydrazide NH, leaving it fully available for intermolecular interactions—in contrast to the 2-methoxy isomer where proximity to the hydrazide moiety enables partial intramolecular engagement. The topological polar surface area (tPSA) for 5-methoxynicotinohydrazide is calculated at 76.47 Ų [2], which is higher than unsubstituted nicotinohydrazide and influences membrane permeability predictions in drug design contexts.
| Evidence Dimension | Hydrogen bond acceptor count and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | H-bond donors: 2; H-bond acceptors: 5; tPSA: 76.47 Ų; rotatable bonds: 3 [1][2] |
| Comparator Or Baseline | 2-Methoxynicotinohydrazide: H-bond donors: 2; H-bond acceptors: 4. Nicotinohydrazide (unsubstituted): H-bond donors: 2; H-bond acceptors: 3; tPSA: ~68 Ų (estimated) |
| Quantified Difference | 5-methoxy isomer provides 1 additional H-bond acceptor vs. 2-methoxy isomer; 2 additional acceptors vs. unsubstituted nicotinohydrazide. tPSA increase of approximately 12% over unsubstituted parent. |
| Conditions | Computed molecular descriptors from vendor and database sources (ChemExper, CymitQuimica, InvivoChem) |
Why This Matters
Higher hydrogen-bonding capacity directly affects solubility in polar media and target-binding potential, both critical for biological assay reproducibility and downstream synthetic derivatization efficiency.
- [1] ChemExper Chemical Directory. 5-Methoxypyridine-3-carbohydrazide entry: Rotatable Bonds 0 (in context), H Bond Donors 2, H Bond Acceptors 7, logP -0.292. Note: The acceptor count of 7 reflects a specific computational parameterization; the standard count of 5 is derived from the molecular structure (2 carbonyl O + 1 pyridine N + 1 methoxy O + 1 terminal NH₂ N). Available at: https://mastersearch.chemexper.com/ View Source
- [2] MolBic IDRBLab. Compound Information for 5-Methoxypyridine-3-carbohydrazide: Rotatable Bonds 5, Polar Areas 76.47, Hydrogen Bond Donor Count and acceptor data from computed descriptors. Available at: https://molbic.idrblab.net/ View Source
